molecular formula C20H19NO5 B1207175 Gusanlung B CAS No. 79082-05-6

Gusanlung B

Cat. No.: B1207175
CAS No.: 79082-05-6
M. Wt: 353.4 g/mol
InChI Key: DESORMZUMYIKSG-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gusanlung B is a natural product found in Coscinium fenestratum, Pericampylus glaucus, and Arcangelisia gusanlung with data available.

Scientific Research Applications

Isolation and Identification

Gusanlung B, along with other protoberberine isoquinoline alkaloids, has been isolated from the stems of Arcangelisia gusanlung and other related species. These compounds have been identified through various spectroscopic analyses, highlighting the diverse alkaloid content in these plants and their potential biological activities. One study reported the isolation of a novel protoberberine alkaloid, 13-hydroxyl gusanlung A, from Gendarussa vulgaris Nees, indicating the presence of similar compounds across different plant species (Yu et al., 2014; Lu & Zhang, 2008).

Synthetic and Structural Studies

Synthetic approaches to this compound and related compounds have been explored to understand their structural complexities and potential modifications. These studies have raised questions about the structural correctness of natural gusanlung compounds, indicating the need for further investigation into their accurate structural identification (Nimgirawath et al., 2009; Wakchaure et al., 2009).

Biological Activities

Initial studies on gusanlung compounds, including this compound, have indicated weak cytotoxic activities against certain cell lines, suggesting potential for further exploration in therapeutic contexts. Moreover, the discovery of gusanlungionosides, a new class of compounds from Arcangelisia gusanlung, with strong inhibitory effects on tyrosinase activity, highlights the potential of these compounds in melanogenesis and possibly as therapeutic agents for conditions involving melanin overproduction (Yu et al., 2014; Yu et al., 2011).

Genomic Insights

The complete chloroplast genome of Arcangelisia gusanlung has been sequenced, providing valuable information for understanding the genetic background that supports the biosynthesis of gusanlung compounds, including this compound. This genomic resource can facilitate the study of speciation within the Arcangelisia genus and aid in the identification of genes involved in the biosynthetic pathways of these alkaloids (Wen et al., 2021).

Properties

CAS No.

79082-05-6

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

(1S)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-14-one

InChI

InChI=1S/C20H19NO5/c1-23-15-4-3-12-7-14-13-9-17-16(25-10-26-17)8-11(13)5-6-21(14)20(22)18(12)19(15)24-2/h3-4,8-9,14H,5-7,10H2,1-2H3/t14-/m0/s1

InChI Key

DESORMZUMYIKSG-AWEZNQCLSA-N

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC5=C(C=C4CCN3C2=O)OCO5)C=C1)OC

SMILES

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2=O)OCO5)C=C1)OC

Canonical SMILES

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2=O)OCO5)C=C1)OC

Synonyms

gusanlung B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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